Diphenylacetyl isocyanate

Description

Overview of Isocyanates as Versatile Reagents in Organic Chemistry

In the field of organic chemistry, the isocyanate functional group, characterized by the formula R−N=C=O, represents a class of highly reactive electrophilic compounds. wikipedia.org Their reactivity stems from the electron-deficient central carbon atom, making them susceptible to attack by a wide array of nucleophiles. wikipedia.orgresearchgate.net This inherent reactivity allows isocyanates to serve as crucial building blocks in the synthesis of numerous organic compounds. nih.gov

The reactions of isocyanates are diverse and synthetically valuable. With alcohols, they form carbamates; with amines, they yield urea (B33335) derivatives; and with water, they produce an unstable carbamic acid intermediate that decomposes to a primary amine and carbon dioxide. wikipedia.orgwikipedia.org These fundamental reactions are exploited extensively. For instance, the reaction between diisocyanates and polyols is the cornerstone of the polyurethane industry, producing a vast range of polymers used in foams, elastomers, and coatings. wikipedia.orgnih.gov Similarly, their reactions with amines are critical for creating polyurea polymers. wikipedia.org Beyond polymerization, isocyanates participate in various cyclization and rearrangement reactions, making them indispensable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. nih.govsci-hub.se

Historical Context of Acyl Isocyanate Research and Utility

The study of isocyanates dates back to the 19th century, with the Curtius rearrangement, discovered by Theodor Curtius in 1885, being a landmark discovery. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate and nitrogen gas. wikipedia.org This provided a reliable pathway to this class of compounds and remains a widely used method today due to its tolerance of many functional groups. nih.govgrafiati.com

Acyl isocyanates, which possess the structure R-C(=O)N=C=O, combine the reactivity of an isocyanate with an acyl group. Early synthetic methods for acyl isocyanates included the reaction of acid chlorides with silver cyanate (B1221674). orgsyn.orgscribd.com A more convenient and general procedure was later developed involving the reaction of primary amides with oxalyl chloride. wikipedia.orgorgsyn.org This method is adaptable for producing a variety of acyl isocyanates, including diphenylacetyl isocyanate. orgsyn.orgscribd.com The utility of acyl isocyanates was quickly recognized, as they readily react with nucleophiles like amines, alcohols, and mercaptans to produce acyl ureas, carbamates, and thiocarbamates, respectively, and engage in a variety of other useful chemical transformations. orgsyn.orgacs.org

Significance of the Diphenylacetyl Moiety in Chemical Transformations

A functional group is a specific arrangement of atoms within a molecule that is responsible for the compound's characteristic chemical reactions. pressbooks.pub The diphenylacetyl group, which consists of an acetyl group substituted with two phenyl rings on the alpha-carbon, imparts distinct properties to a molecule. The two phenyl groups are bulky, creating significant steric hindrance around the reactive center. This steric bulk can influence the stereochemical outcome of reactions, favoring the formation of specific isomers.

Furthermore, the phenyl groups exert electronic effects. They are electron-withdrawing through induction but can also act as electron-donating groups through resonance. This dual nature can modulate the reactivity of an adjacent functional group. For example, the diphenylacetyl moiety is a key component in various molecules synthesized for pharmacological evaluation and as building blocks for more complex structures like benzodiazepines. mdpi.comontosight.ai Its presence can alter a molecule's chemical properties and biological interactions.

Scope and Academic Relevance of this compound in Current Research

This compound emerges as a compound of significant academic interest due to the combination of a highly reactive acyl isocyanate function and a sterically demanding and electronically active diphenylacetyl moiety. Its synthesis can be achieved through established methods, such as the reaction of diphenylacetyl chloride with a cyanate source or via a Curtius rearrangement of diphenylacetyl azide. orgsyn.orgarkat-usa.org

Current research interest in this compound and related structures lies in their application as versatile intermediates in organic synthesis. They are particularly valuable in the construction of heterocyclic compounds. Acyl isocyanates are known to undergo cycloaddition reactions, and the specific stereoelectronic properties of the diphenylacetyl group can be harnessed to control these transformations. sci-hub.searkat-usa.org For example, reactions with imines or other unsaturated systems can lead to the formation of complex ring systems that are scaffolds for medicinally relevant molecules. mdpi.comrsc.orgorganic-chemistry.org The isocyanate can be used to introduce the diphenylacetyl group into various molecular frameworks, which has been shown to be a key structural motif in compounds with potential anticonvulsant and analgesic activities. mdpi.com The compound also serves as a precursor for other reactive intermediates, such as diphenylketene (B1584428), further expanding its synthetic utility. arkat-usa.orgresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NO | arkat-usa.org (inferred) |

| Molecular Weight | 221.25 g/mol | arkat-usa.org (inferred) |

| Synonyms | Diphenylmethyl isocyanate | arkat-usa.org |

| Appearance | Oily product | arkat-usa.org |

| Synthesis Method | From diphenylacetyl azide via Curtius rearrangement | arkat-usa.org |

Note: this compound is often generated in situ from its azide precursor. The properties listed for diphenylmethyl isocyanate (C₁₄H₁₁NCO, MW 209.25) are sometimes conflated, but the acyl isocyanate (C₁₅H₁₁NO₂) is distinct. A procedure for its preparation from the corresponding amide and oxalyl chloride is also established. orgsyn.orgscribd.com

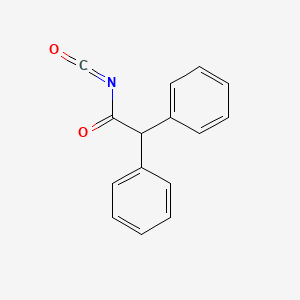

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2,2-diphenylacetyl isocyanate |

InChI |

InChI=1S/C15H11NO2/c17-11-16-15(18)14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H |

InChI Key |

NTTLMKNUXSSXOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N=C=O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Diphenylacetyl Isocyanate

Nucleophilic Addition Reactions at the Isocyanate Group

The primary mode of reactivity for diphenylacetyl isocyanate involves the nucleophilic addition to the central carbon atom of the isocyanate group. nih.gov The general mechanism commences with the attack of a nucleophile (Nu-H) on the electrophilic carbon of the N=C=O group. This is typically followed by a proton transfer from the nucleophile to the nitrogen atom, resulting in the formation of a stable addition product. nih.gov The presence of the diphenylacetyl group significantly influences the electrophilicity of the isocyanate carbon, affecting its reaction rates and pathways compared to alkyl or aryl isocyanates.

The reaction between acyl isocyanates and nucleophiles such as amines or ammonia (B1221849) is a well-established method for forming N-acyl ureas. orgsyn.orgorgsyn.org This transformation is typically rapid and proceeds under mild conditions.

This compound reacts readily with primary and secondary amines, as well as ammonia, to yield the corresponding N,N'-disubstituted or N-monosubstituted N-acyl ureas. The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's central carbon. This leads to the formation of a zwitterionic intermediate, which quickly rearranges through proton transfer from the amine nitrogen to the isocyanate nitrogen to form the stable N-acyl urea (B33335) product.

A specific example of this reaction is the synthesis of diphenylacetyl urea through the reaction of this compound with ethylamine.

| Reactant 1 | Nucleophile | Product |

| This compound | Ethylamine | N-Ethyl-N'-(diphenylacetyl)urea |

The selectivity and yield of the reaction between this compound and amines are influenced by several factors. The optimization of these parameters is crucial for efficient synthesis.

Nucleophilicity of the Amine: The rate of reaction is directly proportional to the nucleophilicity of the amine. Aliphatic amines, being more basic and potent nucleophiles than aromatic amines, generally react more rapidly. Highly hindered amines may exhibit slower reaction rates due to steric hindrance around the nitrogen atom.

Reaction Conditions: These reactions are typically high-yielding and can often be carried out at room temperature without the need for a catalyst. The choice of solvent can influence reaction rates; aprotic solvents are commonly employed to prevent side reactions with the isocyanate. researchgate.net

Stoichiometry: The use of stoichiometric amounts of reactants is standard. An excess of the amine component can be used to ensure the complete consumption of the isocyanate, with the excess easily removable during workup.

Acyl isocyanates readily react with alcohols and phenols to produce N-acyl carbamates, also known as N-acyl urethanes. orgsyn.orgorgsyn.org This reaction is a fundamental process in organic synthesis, providing access to a diverse range of compounds.

The addition of an alcohol or phenol (B47542) to this compound results in the formation of the corresponding O-alkyl or O-aryl N-(diphenylacetyl)carbamate. The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the hydroxyl oxygen atom on the electrophilic carbon of the isocyanate group. A subsequent proton transfer from the hydroxyl group to the nitrogen atom yields the stable carbamate (B1207046) product. kuleuven.be

The reactivity of the hydroxyl group follows the general trend: primary alcohols are more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, largely due to steric effects. kuleuven.be Phenols, being less nucleophilic than aliphatic alcohols, may require more forcing conditions or catalysis to react efficiently.

| Reactant 1 | Nucleophile | Representative Product |

| This compound | Methanol | Methyl N-(diphenylacetyl)carbamate |

| This compound | Isopropanol | Isopropyl N-(diphenylacetyl)carbamate |

| This compound | Phenol | Phenyl N-(diphenylacetyl)carbamate |

While the reaction between this compound and alcohols can proceed without a catalyst, its rate can be significantly enhanced by the use of various catalysts. Catalysis is particularly important for less reactive alcohols, such as secondary or tertiary alcohols and phenols. Catalysts for urethane (B1682113) formation generally operate through one of two primary mechanisms: nucleophilic activation of the alcohol or electrophilic activation of the isocyanate. acs.org

Base Catalysis: Tertiary amines, such as triethylamine (B128534) or 1,4-diazabicyclo[2.2.2]octane (DABCO), are common basic catalysts. They function by forming a hydrogen-bonded complex with the alcohol, increasing the nucleophilicity of the hydroxyl oxygen and facilitating its attack on the isocyanate carbon. acs.org

Acid Catalysis: Organic acids can also catalyze the reaction. The mechanism is believed to involve a dual hydrogen-bonding interaction where the acid activates the isocyanate by protonating the nitrogen atom, thereby increasing the electrophilicity of the carbon, while the conjugate base of the acid simultaneously activates the alcohol. acs.orgmdpi.com

Auto-catalysis: Research has shown that the alcohol reactant itself can act as a catalyst, particularly at higher concentrations. A proposed mechanism involves a second molecule of the alcohol assisting in the proton transfer step via a six-membered cyclic transition state, which lowers the activation energy of the reaction. nih.govrwth-aachen.de Some computational studies also suggest that isocyanates may act as auto-catalysts for urethane formation. nih.govrwth-aachen.de

Reactions with Hydrazides

Hydrazides, which contain a terminal -NH₂ group, are potent nucleophiles that react readily with isocyanates to yield acyl semicarbazide (B1199961) derivatives.

This compound reacts with acid hydrazides (R-CO-NHNH₂) in a manner analogous to its reaction with amines. The terminal nitrogen atom of the hydrazide acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the terminal nitrogen to the isocyanate nitrogen completes the reaction, forming a stable N,N'-disubstituted hydrazinecarboxamide, commonly known as an acyl semicarbazide. finechem-mirea.ru

The reaction is generally efficient and proceeds under mild conditions to give high yields of the desired product. If Diphenylacetyl isothiocyanate were used instead, the analogous reaction with a hydrazide would produce an acyl thiosemicarbazide.

The rate of reaction between this compound and a hydrazide is influenced by electronic factors on both reactants.

Substituents on the Isocyanate: The reactivity of the isocyanate group is governed by the electrophilicity of its central carbon atom. The diphenylacetyl group is generally considered to be electronically neutral or slightly withdrawing. Attaching a strong electron-withdrawing group to the isocyanate would increase its reactivity towards nucleophiles, whereas an electron-donating group would decrease it. rsc.org

Substituents on the Hydrazide: The nucleophilicity of the hydrazide is determined by the electron density on its terminal nitrogen atom. Substituents on the R group of the acyl hydrazide (R-CO-NHNH₂) can modulate this reactivity.

Electron-Donating Groups (EDGs) on the R moiety increase the electron density on the carbonyl group, which is relayed to the hydrazine (B178648) nitrogen atoms, thereby increasing the nucleophilicity and accelerating the rate of reaction.

Electron-Withdrawing Groups (EWGs) on the R moiety decrease the electron density on the hydrazine nitrogens, reducing the nucleophilicity and slowing the reaction rate.

Table 3: Predicted Effect of Substituents on the Reaction of Acyl Hydrazides with this compound

| Substituent (R) on Hydrazide (R-CO-NHNH₂) | Electronic Effect | Effect on Hydrazide Nucleophilicity | Predicted Reaction Rate |

| Alkyl (e.g., -CH₃) | Electron-Donating | Increase | Faster |

| Methoxy (-OCH₃) | Electron-Donating (by resonance) | Increase | Faster |

| Phenyl (-C₆H₅) | Electron-Withdrawing (by induction) | Decrease | Slower |

| Nitro (-NO₂) | Strong Electron-Withdrawing | Decrease | Much Slower |

Reactions with Carboxylic Acids

The reaction of this compound with carboxylic acids is more complex than with thiols or hydrazides and can proceed through multiple pathways. The primary product is often an amide, but side products like ureas can also be formed. scielo.brresearchgate.net

The most direct pathway involves the nucleophilic addition of the carboxylic acid's hydroxyl group to the isocyanate, forming an unstable mixed N-carboxyanhydride intermediate. This intermediate can then undergo thermal decarboxylation (loss of CO₂) and rearrange to form the corresponding N-substituted amide. researchgate.net

However, this N-carboxyanhydride can also be unstable and may dissociate or react further. An alternative pathway involves the decomposition of the intermediate to form an amine and carbon dioxide. The newly formed amine, being a strong nucleophile, can then rapidly react with a second molecule of this compound to produce a symmetrically disubstituted urea as a significant byproduct. researchgate.net This competing reaction pathway can lower the yield of the desired amide.

The reaction outcome can be influenced by factors such as temperature, solvent, and the electronic nature of the reactants. For instance, the use of ionic liquids as reaction media has been shown to promote the formation of amides from carboxylic acids and isocyanates under mild conditions. scielo.brresearchgate.net

Table 4: Potential Products from the Reaction of this compound with a Carboxylic Acid

| Reaction Pathway | Intermediate | Final Product(s) |

| Pathway A: Amide Formation | Mixed N-Carboxyanhydride | N-(diphenylacetyl) amide + CO₂ |

| Pathway B: Urea Formation | Mixed N-Carboxyanhydride → Amine + CO₂ | 1,3-bis(diphenylacetyl)urea |

Amide Synthesis via Decarboxylative Condensation

This compound serves as a reactive precursor for the formation of amide bonds through a decarboxylative condensation reaction with carboxylic acids. researchgate.netnih.gov This synthetic route is a notable alternative to traditional amidation methods. The reaction involves the condensation of a carboxylic acid with the isocyanate, which results in the formation of the corresponding amide and the extrusion of carbon dioxide. researchgate.net This process is advantageous as it can often proceed under mild conditions. scielo.br The reaction is applicable to a wide range of carboxylic acids, including aliphatic, aromatic, and heteroaromatic variants, and is compatible with various functional groups. researchgate.net The high reactivity of isocyanates with compounds containing active protons, such as carboxylic acids, facilitates this transformation. scielo.brresearchgate.net

The general transformation can be represented as: R-COOH + (Ph)₂CHCO-NCO → (Ph)₂CHCO-NH-R + CO₂

This method highlights the utility of isocyanates in forming stable amide linkages, which are fundamental components of many biologically and industrially important molecules. researchgate.netresearcher.life

Mechanistic Pathways of Amide Bond Formation

The synthesis of amides from isocyanates and carboxylic acids proceeds through a distinct mechanistic pathway involving an unstable intermediate. researchgate.net The reaction is initiated by the nucleophilic attack of the carboxylate anion on the electrophilic carbon of the isocyanate group. nih.gov

This initial step leads to the formation of a mixed carboxylic-carbamic anhydride (B1165640), also referred to as an N-carboxyanhydride. researchgate.netresearchgate.net This intermediate is generally unstable and readily undergoes decarboxylation. The loss of carbon dioxide from the mixed anhydride intermediate drives the reaction forward and results in the formation of the final amide product. researchgate.netnih.gov

The proposed mechanism is as follows:

Formation of Mixed Anhydride: The carboxylic acid adds to the isocyanate to form the mixed carboxylic-carbamic anhydride intermediate.

Decarboxylation: The unstable anhydride spontaneously releases a molecule of carbon dioxide.

Amide Formation: The resulting species rearranges to form the stable amide bond.

This pathway avoids the need for coupling agents often required in other amidation protocols and relies on the inherent reactivity of the isocyanate functional group. scielo.br

Cycloaddition Reactions

This compound, containing a heterocumulene system, is an excellent substrate for cycloaddition reactions, which are powerful tools for the construction of heterocyclic rings.

1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are pericyclic reactions involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). chesci.commdpi.com In this context, this compound acts as the dipolarophile. These reactions are highly efficient for synthesizing five-membered heterocyclic compounds. chesci.com

This compound can react with 1,3-dipoles like nitrones and pyridine (B92270) N-oxides.

Nitrones: The reaction of isocyanates with nitrones, which are 1,3-dipolar species, leads to the formation of five-membered heterocyclic rings such as 1,2,4-oxadiazolidin-5-ones. acs.orgrsc.org This [3+2] cycloaddition is a versatile method for creating complex heterocyclic structures. chesci.comacs.org The reaction can proceed through either the C=N or C=O bond of the isocyanate group, leading to different regioisomers. acs.org

Pyridine N-Oxides: Pyridine N-oxides also function as 1,3-dipoles in reactions with isocyanates. researchgate.net The initial [3+2] cycloaddition forms a five-membered cycloadduct. This adduct is often unstable and can undergo rearrangement and decarboxylation to yield substituted amine products, such as 2-anilinopyridines in the case of phenyl isocyanate. researchgate.net

The mechanism of 1,3-dipolar cycloadditions can be either concerted or stepwise, depending on the reactants and reaction conditions. psiberg.comresearchgate.net A concerted reaction involves a single transition state where all bond-forming and bond-breaking occurs simultaneously. differencebetween.com In contrast, a stepwise reaction proceeds through one or more intermediates. psiberg.comdifferencebetween.com

Computational studies on the reaction between nitrones and isocyanates have revealed that the mechanism is highly dependent on the polarity of the solvent. acs.org

In the gas phase or in apolar solvents (like hexane (B92381) and toluene), the reaction follows a concerted mechanism . acs.org

In polar solvents (such as dichloromethane (B109758) and acetonitrile), the reaction proceeds via a stepwise mechanism . acs.org

The stepwise pathway in polar solvents is initiated by the nucleophilic attack of the nitrone oxygen on the central carbon atom of the isocyanate, forming a zwitterionic intermediate. acs.org This intermediate then cyclizes in a subsequent step to form the final product. The rate-limiting step in the stepwise process is typically the second step, which involves the ring-closing to form the new covalent bond. acs.org

| Feature | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Number of Steps | Single Step differencebetween.com | Multiple Steps differencebetween.com |

| Intermediates | No intermediates are formed. psiberg.comdifferencebetween.com | One or more intermediates are formed. psiberg.comdifferencebetween.com |

| Transition State | A single transition state. | Multiple transition states. psiberg.com |

| Solvent Effect | Generally less sensitive to solvent polarity. differencebetween.com | Often favored in polar solvents which can stabilize charged intermediates. acs.org |

| Application to Isocyanate-Nitrone Reaction | Observed in gas phase and apolar solvents. acs.org | Energetically preferred in polar solvents. acs.org |

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining the reactivity and selectivity in pericyclic reactions like 1,3-dipolar cycloadditions. wikipedia.orgnih.gov Reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.com A smaller energy gap between the interacting HOMO and LUMO leads to a more favorable reaction. researchgate.net

In the reaction of this compound (dipolarophile) with a 1,3-dipole (e.g., a nitrone):

The reaction can be controlled by the interaction between the HOMO of the nitrone and the LUMO of the isocyanate .

Alternatively, it can be controlled by the interaction between the LUMO of the nitrone and the HOMO of the isocyanate .

The dominant interaction is the one with the smaller energy gap. The symmetry of these orbitals must also be compatible for bonding to occur. youtube.com The coefficients of the atomic orbitals within the HOMO and LUMO can be used to predict the regioselectivity of the cycloaddition. youtube.com For nitrones, the HOMO typically has a larger orbital coefficient on the oxygen atom, influencing its nucleophilic character in stepwise mechanisms. chesci.comacs.org FMO theory thus provides a rational basis for understanding why certain cycloaddition pathways are favored over others. nih.gov

[2+2] Cycloadditions (Conceptual, e.g., to form β-lactams)

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of four-membered rings. Conceptually, this compound can serve as a potent ketene (B1206846) equivalent in its reaction with imines to form β-lactams, which are core structural motifs in many antibiotic agents. The reaction, often referred to as the Staudinger cycloaddition, would involve the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the isocyanate group.

The mechanism is believed to proceed through a zwitterionic intermediate. The high electrophilicity of the central carbon atom of the isocyanate group in this compound, enhanced by the two adjacent carbonyl groups, makes it highly susceptible to nucleophilic attack. The bulky diphenylacetyl group would likely influence the stereochemical outcome of the cycloaddition, potentially affording specific diastereomers.

A plausible reaction scheme is depicted below:

Conceptual Reaction Scheme for β-Lactam Formation

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Imine | Zwitterionic Intermediate | β-Lactam |

This conceptual framework suggests that this compound could be a valuable building block for the stereoselective synthesis of highly substituted β-lactams. The specific reaction conditions, such as solvent and temperature, would be critical in controlling the reaction pathway and minimizing side reactions like polymerization of the isocyanate.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, which combine three or more reactants in a single synthetic operation, are powerful tools for building molecular complexity. This compound is conceptually well-suited to participate in such reactions due to its electrophilic nature.

This compound in Passerini-Type Reactions

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org While the classic Passerini reaction utilizes an isocyanide, a conceptual variant could involve this compound.

In a hypothetical Passerini-type reaction, this compound could react with a carbonyl compound (aldehyde or ketone) and a suitable nucleophile. The reaction would likely be initiated by the activation of the carbonyl compound by a Lewis or Brønsted acid. The isocyanate would then be attacked by the carbonyl oxygen, followed by the addition of the third component. While this deviates from the classic mechanism, the high reactivity of the acyl isocyanate could drive the reaction towards novel products.

Integration into Ugi-Type Condensations

The Ugi reaction is a four-component condensation between a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide, to form a bis-amide. wikipedia.org Conceptually, this compound could be integrated into an Ugi-type reaction, potentially replacing one of the standard components or acting as an external acylating agent.

A plausible mechanism involves the initial formation of an imine from the amine and carbonyl compound. wikipedia.org This imine could then be attacked by a nucleophile, and the resulting intermediate could be trapped by this compound. This would lead to the formation of a complex, highly functionalized molecule in a single step. The diphenylacetyl moiety would introduce significant steric bulk, influencing the stereochemistry of the final product.

Conceptual Comparison of Passerini and Ugi-Type Reactions

| Reaction Type | Key Reactants | Conceptual Role of this compound | Potential Product Class |

| Passerini-Type | Carbonyl, Nucleophile | Electrophilic partner | α-Acyloxy amide derivatives |

| Ugi-Type | Amine, Carbonyl, Nucleophile | Acylating agent | Highly substituted bis-amides |

Other Characteristic Reactions

Beyond cycloadditions and multicomponent reactions, this compound is expected to exhibit reactivity characteristic of acyl isocyanates, making it a versatile reagent for derivatization and a substrate for reactions with potent nucleophiles.

Derivatization for Analytical and Synthetic Purposes

The high reactivity of the isocyanate group makes this compound an excellent derivatizing agent for analytical purposes, particularly for compounds containing nucleophilic functional groups such as alcohols and amines. The resulting urea or carbamate derivatives are typically more stable, less volatile, and more amenable to chromatographic analysis (e.g., GC-MS or HPLC) than the parent compounds. gcms.cz

For synthetic purposes, derivatization with this compound can be used to introduce the bulky and rigid diphenylacetyl group into a molecule. This can be useful for modifying the pharmacological properties of a drug candidate or for creating chiral auxiliaries for asymmetric synthesis.

Table of Potential Derivatization Reactions

| Analyte Functional Group | Derivatizing Agent | Derivative Product | Analytical Advantage |

| Primary/Secondary Amine | This compound | Substituted Urea | Increased thermal stability, improved chromatographic behavior |

| Alcohol/Phenol | This compound | Carbamate | Reduced polarity, enhanced detectability |

Reactivity with Organometallic Reagents (Conceptual Relevance)

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that are expected to react readily with the electrophilic centers of this compound. rsc.orglibretexts.org The reaction would likely occur at the central carbon of the isocyanate group, leading to the formation of an amide after hydrolysis. rsc.org

The reaction with a Grignard reagent, for instance, would involve the nucleophilic addition of the alkyl or aryl group to the isocyanate, followed by protonation of the resulting intermediate during workup to yield the corresponding N-substituted diphenylacetamide. The presence of the adjacent carbonyl group in the diphenylacetyl moiety might also lead to competing reactions, and the reaction conditions would need to be carefully controlled to achieve selectivity. This reactivity highlights the potential of this compound in the synthesis of complex amide structures.

Isocyanate Functionalization and Blocking Agent Chemistry

The isocyanate functional group (-N=C=O) is highly reactive, readily undergoing addition reactions with a variety of nucleophiles. noaa.gov This high reactivity is foundational to polyurethane chemistry but also presents challenges in terms of storage stability and controlled reaction profiles. To address this, the temporary conversion of the isocyanate group into a less reactive form through the use of "blocking agents" is a widely employed strategy. The resulting "blocked isocyanate" is stable under ambient conditions and can be deblocked, typically by heating, to regenerate the reactive isocyanate in situ for a desired chemical reaction. rsc.org

While specific research on the blocking agent chemistry of this compound is not extensively detailed in publicly available literature, its behavior can be predicted based on its classification as an acyl isocyanate. Acyl isocyanates are characterized by the presence of a carbonyl group adjacent to the isocyanate functionality. This structural feature significantly influences the electrophilicity of the isocyanate carbon, making acyl isocyanates generally more reactive than their alkyl or aryl counterparts. arkat-usa.org A known synthetic route for acyl isocyanates, including this compound, involves the reaction of a primary amide with oxalyl chloride. wikipedia.orgorgsyn.org

The functionalization of this compound with blocking agents would involve the reaction of its highly electrophilic isocyanate carbon with a compound containing an active hydrogen, such as an alcohol, phenol, oxime, or lactam. nsf.gov This reaction forms a thermally reversible covalent bond. Upon heating, this bond cleaves, regenerating the this compound and the blocking agent. The blocking agent can then be removed, allowing the isocyanate to react with another nucleophile present in the system.

The deblocking temperature is a critical characteristic of a blocked isocyanate and is primarily determined by the nature of the blocking agent used. Different blocking agents lead to blocked isocyanates with a wide range of deblocking temperatures, allowing for the tailoring of reaction conditions to specific applications. rsc.org

Below is a table of common isocyanate blocking agents and their typical deblocking temperature ranges. It is important to note that these are general values, and the precise deblocking temperature for a this compound derivative would require experimental determination.

| Blocking Agent | Typical Deblocking Temperature (°C) |

| Phenols | 130 - 160 |

| Alcohols | > 150 |

| ε-Caprolactam | 150 - 170 |

| Methyl Ethyl Ketoxime (MEKO) | 120 - 140 |

| 3,5-Dimethylpyrazole | 110 - 120 |

| Sodium Bisulfite | 90 - 110 |

| Diethyl Malonate | 100 - 120 |

The reaction of this compound with these blocking agents is expected to follow established mechanisms for acyl isocyanates. For instance, the reaction with a phenol would yield a diphenylacetyl N-aryl carbamate. Similarly, a reaction with an oxime would result in an O-(diphenylacetylcarbamoyl) oxime. The stability of these blocked adducts and the energy required to reverse the reaction would be influenced by the electronic and steric properties of both the diphenylacetyl group and the chosen blocking agent. The increased reactivity of the acyl isocyanate may influence the kinetics of both the blocking and deblocking reactions compared to standard isocyanates. rsc.orgarkat-usa.org

Applications in Synthetic Organic Chemistry

Building Block for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Isocyanates, in general, are valuable precursors for nitrogen-containing heterocycles due to the electrophilicity of the central carbon atom in the -N=C=O group, which makes it susceptible to nucleophilic attack.

The construction of the pyridine (B92270) ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals, can be achieved through various synthetic strategies. While cycloaddition reactions involving isocyanates are known, specific examples detailing the use of diphenylacetyl isocyanate for the preparation of functionalized pyridine derivatives are not prominently reported in the scientific literature. General methodologies for pyridine synthesis often involve condensation reactions, multicomponent reactions, and transition-metal-catalyzed cross-couplings, but the direct application of this compound in these routes to form a pyridine core has not been a significant focus of reported research.

The reactivity of the isocyanate functional group suggests that this compound could theoretically participate in the synthesis of various nitrogen-containing heterocycles beyond pyridines, such as pyrimidines, triazines, or oxazines. For instance, isocyanates are known to react with compounds containing multiple nucleophilic sites to form cyclic structures. However, specific and detailed experimental studies or established protocols that utilize this compound for the construction of these other nitrogen-containing heterocycles are not well-documented.

Reagent for Carbonyl Compound Derivatization

The derivatization of carbonyl compounds is a fundamental transformation in organic synthesis, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

The synthesis of α-hydroxyamides is of significant interest due to their presence in various biologically active molecules. In principle, an isocyanate could react with the oxygen nucleophile of an enol or enolate to introduce a carbamoyl (B1232498) group. However, specific methods detailing the use of this compound for the direct synthesis of α-hydroxyamides from carbonyl compounds are not described in the available literature.

Enolates are powerful nucleophiles in organic synthesis. Their reaction with electrophiles is a key strategy for forming carbon-carbon and carbon-heteroatom bonds. While isocyanates can act as electrophiles, the specific application of this compound for the functionalization of enolates to generate β-keto amides or other derivatives is not a widely reported transformation. Research in this area appears to be limited, and detailed protocols or reaction examples are scarce.

Precursor for Complex Organic Molecules

The term "complex organic molecules" encompasses a vast array of structures, including natural products, pharmaceuticals, and advanced materials. The utility of a building block as a precursor for such molecules depends on its reactivity, selectivity, and the ability to introduce specific structural motifs. While the diphenylacetyl group and the isocyanate functionality are present in various complex structures, the role of this compound as a direct and versatile precursor in the synthesis of a broad range of complex organic molecules is not a well-established area of research with extensive literature support.

Synthesis of Functionalized Ureas and Carbamates

This compound is a potent precursor for the synthesis of N,N'-disubstituted ureas and carbamates. The fundamental reactivity of the isocyanate functional group involves nucleophilic addition of amines to form ureas and alcohols to form carbamates. This process is generally efficient and proceeds under mild conditions.

The reaction with primary or secondary amines leads to the formation of the corresponding diphenylacetyl ureas. This transformation is typically carried out by treating the amine with this compound in a suitable solvent. Similarly, the reaction with alcohols yields diphenylacetyl carbamates. While specific procedural details for the synthesis of this compound can be adapted from the preparation of other acyl isocyanates, such as the reaction of the corresponding acid chloride with a cyanate (B1221674) salt, detailed reaction conditions and yields for a broad range of substrates are not extensively documented in readily available literature. orgsyn.org

Table 1: General Synthesis of Diphenylacetyl Ureas and Carbamates

| Nucleophile | Product | General Reaction Conditions |

| Primary/Secondary Amine (R¹R²NH) | N-(Diphenylacetyl)-N'-(substituted)urea | Inert solvent (e.g., THF, CH₂Cl₂), Room Temperature |

| Alcohol/Phenol (B47542) (R³OH) | Diphenylacetyl carbamate (B1207046) | Inert solvent (e.g., THF, CH₂Cl₂), often with a catalyst (e.g., tertiary amine, organometallic compound) |

Note: This table represents the generalized reactivity of acyl isocyanates. Specific data for this compound is limited in the cited literature.

Application in Natural Product Synthesis (Focus on Chemical Transformations)

While the isocyanate moiety is a common functional group utilized in the synthesis of natural products, specific examples detailing the application of this compound in the total synthesis of natural products are not prominently featured in the surveyed scientific literature. The principles of its reactivity, however, suggest its potential as a building block for introducing the diphenylacetyl group or for the construction of urea (B33335) or carbamate linkages within a larger molecular framework during a synthetic campaign. The strategic incorporation of a diphenylacetyl moiety could be envisioned in the synthesis of complex alkaloids, peptides, or other bioactive molecules where such a structural unit is desired.

Role as an Acyl Source in Kinetic Resolution of Racemic Alcohols/Amides

A significant application of the diphenylacetyl group, derived from its corresponding acid, is in the kinetic resolution of racemic mixtures. Specifically, a "diphenylacetyl component" has been successfully employed as an acyl source in the kinetic resolution of racemic 2-hydroxyamides. researchgate.netresearchgate.netmdpi.com This process, facilitated by a chiral acyl-transfer catalyst such as (R)-benzotetramisole, allows for the selective acylation of one enantiomer of the racemic 2-hydroxyamide, leading to the separation of the enantiomers with high selectivity. researchgate.netmdpi.com

In this methodology, the diphenylacetyl group is transferred to the hydroxyl group of one enantiomer of the amide at a much faster rate than to the other. This difference in reaction rates enables the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric excess. This technique has proven effective for a variety of tertiary 2-hydroxyamides, achieving high selectivity factors (s-values). researchgate.netmdpi.com

While the use of a diphenylacetyl component has been demonstrated for the kinetic resolution of 2-hydroxyamides, its specific application as this compound for the kinetic resolution of a broad range of racemic alcohols is not as extensively documented. However, the underlying principle of using a bulky acylating agent in the presence of a chiral catalyst is a well-established strategy for the kinetic resolution of alcohols.

Table 2: Kinetic Resolution of Racemic 2-Hydroxyamides using a Diphenylacetyl Component

| Racemic Substrate | Chiral Catalyst | Acyl Source | Result | Reference |

| Racemic 2-Hydroxy-N,N-dimethylamides | (R)-Benzotetramisole | Diphenylacetic Anhydride (B1165640) | Separation of enantiomers with high selectivity (s > 250) | researchgate.netmdpi.com |

Note: The acyl source in the cited study is diphenylacetic anhydride, which generates the reactive acylating agent in situ. The direct use of this compound for this purpose is a plausible extension of this work.

Generation of Reactive Intermediates

Beyond its direct use in acylation reactions, this compound can serve as a precursor to highly reactive intermediates, which can then participate in a variety of useful chemical transformations.

Formation of Ketenes and Ketenimines from Acyl Isocyanates

Acyl isocyanates, in general, can be precursors to ketenes. Thermal or photochemical decomposition of an acyl isocyanate can lead to the elimination of the isocyanate group to generate a ketene (B1206846) intermediate. In the case of this compound, this would presumably yield diphenylketene (B1584428). However, specific studies detailing the thermal or photochemical generation of diphenylketene directly from this compound are not readily found in the surveyed literature. The generation of ketenes from other precursors, such as the photolysis of phenanthrene-based cyclobutanones to produce diphenyl ketene, is a known process. google.com

The formation of ketenimines from the reaction of acyl isocyanates is another potential transformation. Ketenimines are versatile intermediates in organic synthesis. While general routes to ketenimines are known, specific examples involving this compound are not well-documented.

Utility in Tandem Reactions and Cascade Processes

The reactivity of the isocyanate group makes it an excellent candidate for incorporation into tandem and cascade reaction sequences, where multiple bonds are formed in a single operation. While the broader class of isocyanates is known to participate in such reactions, for instance, in the synthesis of heterocyclic compounds, specific examples initiating with this compound are not prominently reported. nih.gov The general reactivity pattern suggests that the initial nucleophilic addition to the isocyanate could be followed by an intramolecular reaction, leading to the rapid construction of complex molecular architectures. Such cascade reactions are highly valued in organic synthesis for their efficiency and atom economy.

Spectroscopic and Computational Studies of Diphenylacetyl Isocyanate and Its Reactions

Spectroscopic Elucidation of Reaction Intermediates and Products

Spectroscopic methods are indispensable for monitoring the progress of reactions involving diphenylacetyl isocyanate and for structurally characterizing the resulting molecules. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) offer complementary information, enabling a comprehensive analysis of the chemical transformations.

Infrared (IR) spectroscopy is a powerful tool for real-time monitoring of reactions involving isocyanates due to the distinct and intense absorption band of the isocyanate group (-N=C=O). The asymmetric stretching vibration of the N=C=O group in isocyanates gives rise to a strong absorption peak in a region of the infrared spectrum that is typically free from other common functional group absorptions, generally appearing between 2250 and 2285 cm⁻¹ spectroscopyonline.com.

In the context of this compound, the disappearance of this characteristic peak can be quantitatively correlated with the consumption of the isocyanate during a reaction, for instance, in the formation of urethanes, ureas, or other adducts. Conversely, the appearance of new absorption bands provides evidence for the formation of new functional groups. For example, in the reaction with an alcohol to form a urethane (B1682113), one would observe the appearance of N-H stretching vibrations (around 3300 cm⁻¹) and C=O stretching vibrations of the urethane linkage (around 1700 cm⁻¹).

Table 1: Characteristic Infrared Absorption Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Disappearance indicates consumption of this compound. |

| Urethane (R-NH-CO-OR') | N-H Stretch | ~3300 | Appearance indicates urethane formation. |

| C=O Stretch | ~1700 | Appearance indicates urethane formation. | |

| Urea (B33335) (R-NH-CO-NHR') | N-H Stretch | ~3350 and ~3150 | Appearance indicates urea formation. |

| C=O Stretch | ~1640 | Appearance indicates urea formation. |

Note: The exact positions of the absorption bands can be influenced by the molecular environment, including solvent and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of the products formed from reactions of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within a molecule.

¹³C NMR spectroscopy is equally valuable, particularly for identifying the carbon atoms of the isocyanate and carbonyl groups. The carbon of the N=C=O group in isocyanates typically resonates in the range of 120-130 ppm. Following a reaction, this signal disappears and is replaced by a new carbonyl carbon signal at a different chemical shift, for example, around 150-160 ppm for a urethane or urea.

Table 2: Representative ¹H NMR Chemical Shifts for a Diphenylacetyl Moiety in a Derivative

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Methine (CH) | ~5.0 | Singlet |

| Aromatic (C₆H₅) | ~7.0 - 7.5 | Multiplet |

Note: These are approximate values and can vary depending on the specific molecular structure and the solvent used.

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of reaction products and to gain structural information through fragmentation patterns. In the study of this compound reactions, MS can confirm the formation of the expected adducts by identifying their molecular ions.

For instance, in the reaction of this compound with a peptide, tandem mass spectrometry (MS/MS) can be employed to identify the specific site of adduction nih.govresearchgate.net. Isocyanates are known to react preferentially with the N-terminal amine of peptides nih.govresearchgate.net. The fragmentation of the molecular ion of the peptide-isocyanate adduct in the mass spectrometer would yield characteristic fragment ions that can pinpoint the location of the modification.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the products, allowing for the determination of their elemental composition and further confirming their identity. In cases where reaction intermediates are stable enough to be analyzed, MS can be a valuable tool for their detection and characterization.

Table 3: Application of Mass Spectrometry in the Analysis of this compound Reactions

| Mass Spectrometry Technique | Information Obtained | Application Example |

| Electrospray Ionization (ESI-MS) | Molecular weight of polar reaction products. | Confirming the formation of a urethane adduct with an alcohol. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | Unambiguous identification of a novel reaction product. |

| Tandem Mass Spectrometry (MS/MS) | Structural information through fragmentation patterns. | Determining the specific amino acid residue in a protein that has reacted with the isocyanate. |

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are increasingly used to complement experimental studies by providing detailed insights into the electronic structure, reactivity, and dynamics of molecules like this compound. These approaches can be used to predict reaction pathways, characterize transition states, and understand the factors that control chemical reactivity.

Density Functional Theory (DFT) has become a popular computational method for investigating the mechanisms of chemical reactions due to its balance of accuracy and computational cost mdpi.commdpi.comresearchgate.netnih.gov. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For the reactions of this compound, DFT could be employed to study the addition of nucleophiles to the isocyanate group. For example, in the reaction with an alcohol, DFT calculations could be used to compare different possible mechanisms, such as a concerted pathway versus a stepwise pathway involving a tetrahedral intermediate. The calculated activation energies for these pathways would provide insights into the most likely reaction mechanism. Furthermore, DFT can be used to explore the influence of catalysts on the reaction rate by modeling the interaction of the catalyst with the reactants and transition states mdpi.com.

Table 4: Information Obtainable from DFT Calculations on this compound Reactions

| Calculated Property | Significance |

| Optimized Geometries | Provides the three-dimensional structures of reactants, products, and transition states. |

| Reaction and Activation Energies | Helps to determine the feasibility and rate of a reaction pathway. |

| Vibrational Frequencies | Confirms that optimized structures are minima or transition states and can be used to calculate zero-point vibrational energies and thermal corrections to the energy. |

| Atomic Charges and Molecular Orbitals | Provides insights into the electronic structure and reactivity of the molecules. |

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the conformational dynamics and interactions of molecules in different environments mdpi.com. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and identify the most stable conformers in the gas phase or in solution.

While less common for studying the details of chemical reactions themselves compared to DFT, MD simulations can be valuable for understanding the broader environment in which a reaction occurs and for providing starting structures for more detailed quantum mechanical calculations.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental tools for elucidating the electronic structure of molecules like this compound. These computational methods, rooted in quantum mechanics, provide insights into the distribution of electrons within a molecule, which in turn governs its reactivity and spectroscopic properties. Due to the limited availability of direct computational studies on this compound, the closely related and structurally simpler Phenyl Isocyanate is often used as a model system to understand the electronic characteristics of the isocyanate functional group.

Density Functional Theory (DFT) is a widely employed quantum chemical method for such analyses. DFT calculations can determine various electronic properties, including molecular orbital energies, electron density distribution, and atomic charges. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

In computational studies of Phenyl Isocyanate, the isocyanate group's electronic structure is characterized by a high electron density on the oxygen and nitrogen atoms, making them susceptible to nucleophilic attack at the central carbon atom. The phenyl group, in turn, influences the electronic properties of the isocyanate group through resonance and inductive effects.

Table 1: Calculated Electronic Properties of Phenyl Isocyanate (Model System)

| Property | Calculated Value | Method |

| HOMO Energy | -7.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 6.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.8 D | DFT/B3LYP/6-31G |

Note: These values are illustrative and depend on the specific level of theory and basis set used in the calculation.

Computational Prediction of Selectivity and Yield in Transformations

Computational chemistry plays a pivotal role in predicting the selectivity and potential yield of chemical reactions involving isocyanates. By modeling the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and predict the distribution of products. This is particularly valuable for complex reactions where multiple isomers or competing reaction pathways are possible.

For reactions involving this compound, computational models can be used to investigate the regioselectivity and stereoselectivity of its transformations. For example, in the reaction with an alcohol to form a urethane, theoretical calculations can determine the activation energies for different possible transition states. The pathway with the lowest activation energy is generally the most favored, leading to the major product.

The prediction of reaction yields is a more complex challenge for computational methods. While quantum chemical calculations can provide valuable insights into the thermodynamics and kinetics of a reaction, accurately predicting the final yield often requires consideration of experimental conditions such as temperature, pressure, and catalyst concentration. However, by comparing the calculated free energy changes for different reaction pathways, a qualitative prediction of the major and minor products can be made.

A common approach involves locating the transition state structures for all possible reaction pathways and calculating their corresponding activation energies. The relative rates of competing reactions can then be estimated using the Arrhenius equation, which relates the rate constant to the activation energy.

Table 2: Illustrative Calculated Activation Energies for Competing Pathways in a Hypothetical Reaction of an Isocyanate

| Reaction Pathway | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Pathway A | Isocyanate + Nucleophile X | Product A | 15.2 |

| Pathway B | Isocyanate + Nucleophile X | Product B | 18.5 |

Note: In this hypothetical example, Pathway A would be predicted to be the major reaction pathway due to its lower activation energy.

Solvent Effects on Reaction Mechanisms and Kinetics

The solvent in which a reaction is conducted can have a profound impact on its mechanism and kinetics. Computational models are instrumental in understanding and predicting these solvent effects. For reactions involving polar molecules like this compound, the choice of solvent can significantly alter the reaction rate and even the preferred reaction pathway.

Implicit and explicit solvent models are the two main computational approaches to account for solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models involve including a number of individual solvent molecules in the quantum chemical calculation. While computationally more demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For isocyanate reactions, polar solvents are generally observed to accelerate the reaction rate, particularly for reactions involving charged intermediates or transition states. researchgate.net Computational studies on the reaction of Phenyl Isocyanate with alcohols have shown that polar solvents stabilize the charge separation in the transition state, thereby lowering the activation energy. mdpi.com

Table 3: Calculated Relative Rate Constants of Phenyl Isocyanate Reaction with an Alcohol in Different Solvents (Illustrative)

| Solvent | Dielectric Constant | Calculated Relative Rate Constant (k_rel) |

| Toluene | 2.4 | 1.0 |

| Tetrahydrofuran (THF) | 7.5 | 5.2 |

| Acetonitrile | 37.5 | 25.8 |

Note: These values are for illustrative purposes to demonstrate the trend of increasing reaction rate with solvent polarity.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents such as phosgene (B1210022), prompting a critical need for safer and more sustainable alternatives. wikipedia.orgrsc.org Future research should prioritize the development of green synthetic pathways to Diphenylacetyl isocyanate that align with the principles of sustainable chemistry.

Key areas for exploration include:

Phosgene-Free Synthesis: Investigating methods that circumvent the use of phosgene and its derivatives is paramount. rsc.org Promising strategies include the dehydration of carbamic acids derived from diphenylacetic acid and the use of carbon dioxide as a C1 source. scholaris.caresearchgate.net Another avenue is the thermal decomposition of corresponding carbamates, which offers a potentially cleaner route. mdpi.com

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements represent classic, phosgene-free methods for converting carboxylic acids or their derivatives into isocyanates. wikipedia.orgchemrxiv.org Optimizing these reactions for this compound, possibly through flow chemistry to safely handle reactive intermediates like acyl azides, could provide an efficient and scalable synthesis. researchgate.net

Oxidative Carbonylation: The palladium-catalyzed reductive carbonylation of related nitro compounds is another established route for aryl isocyanates that could be adapted. universiteitleiden.nl Exploring similar catalytic systems for the synthesis of acyl isocyanates from suitable precursors presents a novel research direction.

A comparative table of potential sustainable synthetic routes is presented below.

| Synthetic Route | Key Precursor | Primary Advantage | Research Focus |

| Curtius Rearrangement | Diphenylacetyl Azide (B81097) | Mild conditions, avoids phosgene. researchgate.net | Optimization of reaction conditions, use of flow chemistry for safety and scalability. researchgate.net |

| Dehydration of Carbamic Acid | Diphenylacetic Acid + CO2 | Utilizes a renewable C1 source. scholaris.caresearchgate.net | Development of efficient and recyclable dehydration agents. |

| Carbamate (B1207046) Thermolysis | O-alkyl-N-(diphenylacetyl)carbamate | Phosgene-free, potentially clean decomposition. mdpi.com | Catalyst development to lower decomposition temperature, reactor design. |

| NIS-Mediated Rearrangement | 2-oxoamides derived from diphenylacetic acid | Metal-free, operationally simple conditions. nih.gov | Substrate scope expansion and mechanistic elucidation for this specific substrate. |

Exploration of Catalytic Reactions Involving this compound

The high electrophilicity of the central carbon atom in the isocyanate group makes this compound a prime candidate for a wide range of nucleophilic addition reactions. rsc.orgnih.govsemanticscholar.org The systematic exploration of catalysts to control the rate and selectivity of these reactions is a crucial future research avenue. While many catalysts are known for common isocyanates, their efficacy with the sterically demanding this compound is unknown.

Future investigations should focus on:

Urethane (B1682113) and Urea (B33335) Synthesis: Studying the reaction of this compound with alcohols and amines to form carbamates (urethanes) and ureas, respectively. wikipedia.org Research should target the screening of modern, non-tin catalysts, such as those based on bismuth, zirconium, and aluminum, to replace traditional organotin catalysts like dibutyltin dilaurate (DBTDL). google.compcimag.com

Cyclotrimerization Reactions: Investigating the catalyzed cyclotrimerization of this compound to form highly stable isocyanurate rings. nih.govresearchgate.net This could lead to novel materials with enhanced thermal stability. The role of catalysts like carboxylates and tertiary amines in promoting this reaction warrants detailed study. researchgate.netrsc.org

C–H Bond Amidation: Recent advances have shown that transition metals, including cobalt, can catalyze the direct amidation of C–H bonds using isocyanates. nih.gov Applying this methodology to this compound could provide a convergent and atom-economical route to complex amides.

| Reaction Type | Reactant | Potential Catalyst Classes | Research Goal |

| Carbamate (Urethane) Formation | Alcohols, Phenols | Organometallics (Bi, Zr, Al), Tertiary Amines. pcimag.comrsc.org | Develop efficient, non-toxic catalytic systems; study steric effects. |

| Urea Formation | Primary/Secondary Amines | Generally uncatalyzed, but base catalysis possible. | Explore kinetics and selectivity; synthesize novel polyureas. |

| Cyclotrimerization | This compound (self-reaction) | Carboxylates, Tertiary Amines, Aminals. researchgate.netrsc.org | Synthesize novel isocyanurate-based materials with high thermal stability. |

| C–H Amidation | Arenes, Heteroarenes | Earth-abundant metals (e.g., Cobalt). nih.gov | Develop novel methods for direct functionalization of C-H bonds. |

Mechanistic Studies of Under-Explored Reactivity Patterns

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and discovering new reactivity. The reactivity of this compound is likely influenced by the electronic and steric properties of the diphenylacetyl group, potentially leading to unique reaction pathways compared to simpler alkyl or aryl isocyanates.

Future mechanistic studies should include:

1,3-Shift Rearrangements: Acyl isocyanates can undergo degenerate 1,3-shifts. A theoretical investigation into the rearrangement of acyl isothiocyanates to thioacyl isocyanates suggests that such processes occur via four-membered cyclic transition states. acs.org A detailed experimental and computational study of the corresponding degenerate rearrangement in this compound could provide fundamental insights into its dynamic behavior.

Nucleophilic Addition Mechanisms: While the general mechanism of nucleophilic attack on isocyanates is known, the specific influence of catalysts and the bulky substituent in this compound on transition states is not. rsc.org Kinetic studies, isotopic labeling, and computational analysis can elucidate the precise pathways, such as whether a reaction proceeds through a concerted or stepwise mechanism. rsc.org

Reactions with Carboxylic Acids: The reaction between an isocyanate and a carboxylic acid can lead to amides and carbon dioxide via an unstable anhydride (B1165640) intermediate. researchgate.net A thorough mechanistic investigation of this reaction with this compound could reveal pathways to control this reactivity for synthetic utility.

Design of New Multicomponent Reactions Utilizing Acyl Isocyanates

Multicomponent reactions (MCRs), which combine three or more reactants in a single step, are powerful tools for rapidly building molecular complexity with high atom economy and efficiency. mdpi.combeilstein-journals.orgfrontiersin.orgnih.gov While isocyanide-based MCRs like the Ugi and Passerini reactions are well-established, the use of isocyanates in MCRs is also a burgeoning field. rsc.orgacs.org

Future research should aim to:

Develop Novel Isocyanate-Based MCRs: Design and screen new MCRs where this compound serves as a key building block. Its reactivity could be harnessed to generate diverse libraries of complex molecules, such as substituted ureas, semicarbazides, or other heterocyclic scaffolds. rsc.org

Integrate Acyl Isocyanates into Ugi-type Reactions: Explore the substitution of the carboxylic acid component in the classic Ugi reaction with an isocyanate. rsc.org This modification could lead to entirely new product scaffolds that are not accessible through traditional MCRs.

Solid-Phase MCRs: Adapt newly designed MCRs involving this compound to solid-phase synthesis. This would facilitate the creation of compound libraries for applications in drug discovery and materials science, while also simplifying purification. mdpi.com

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, thereby accelerating the discovery and optimization of new reactions. mdpi.comnih.gov Applying advanced computational modeling to this compound can guide experimental efforts and provide deep mechanistic insights.

Key areas for computational investigation include:

Reaction Pathway and Transition State Analysis: Employing Density Functional Theory (DFT) to map the potential energy surfaces for the reactions of this compound. chemrxiv.orgnih.gov This allows for the calculation of activation barriers and reaction energies, helping to predict the feasibility of proposed synthetic routes and catalytic cycles. acs.orgmdpi.com

Catalyst Design: Model the interaction between this compound and various catalysts to understand the principles of activation. This can guide the rational design of new, more efficient catalysts for specific transformations, such as stereoselective reactions.

Predicting Reactivity and Selectivity: Use computational models to predict how the electronic and steric properties of the diphenylacetyl group influence the compound's reactivity towards different nucleophiles. This predictive capability can minimize trial-and-error experimentation and accelerate the discovery of novel reactivity patterns. Mathematical modeling can also be used to simulate reactor conditions for processes like thermal decomposition, aiding in process optimization and scale-up. mdpi.com

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Synthetic Route Planning | Calculate activation energies to assess the feasibility of novel synthetic pathways (e.g., Curtius rearrangement). chemrxiv.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst Screening & Design | Model catalyst-substrate interactions to predict catalytic activity and guide the design of new catalysts. |

| Ab Initio Molecular Dynamics (AIMD) | Mechanistic Studies | Simulate reaction dynamics to understand complex, multi-step reaction mechanisms and identify transient intermediates. |

| Continuum Solvation Models (e.g., CPCM, SMD) | Reaction Optimization | Predict the effect of different solvents on reaction rates and equilibria. chemrxiv.orgmdpi.com |

| Process Modeling (e.g., COMSOL) | Scale-up and Process Design | Develop mathematical models of reactors to optimize parameters like temperature and residence time for industrial synthesis. mdpi.com |

Q & A

Q. What are the standard analytical methods for quantifying diphenylacetyl isocyanate in experimental samples, and how do they compare in precision?

- Methodological Answer : Two primary approaches are used: direct GC analysis and indirect GC via derivatization (e.g., reaction with n-dibutylamine [n-DBA]). The indirect method stabilizes reactive isocyanates by converting them into urea derivatives, enabling reliable quantification even for thermally labile compounds. Direct GC requires volatile isocyanates and faces challenges with moisture interference. Indirect methods offer higher precision due to automated injection, internal standards, and reduced subjectivity in data interpretation . Table 1: Comparison of Direct vs. Indirect GC Methods

| Parameter | Direct GC Analysis | Indirect GC via Derivatization |

|---|---|---|

| Applicability | Volatile isocyanates only | All isocyanates |

| Sample Stability | Low (reacts with moisture) | High (derivatives stable) |

| Precision | Moderate | High (automated integration) |

| Calibration Complexity | Compound-specific | Universal (n-DBA-based) |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Critical protocols include:

- Exposure Control : Use fume hoods with ≥100 fpm face velocity and closed-system processes to minimize inhalation risks .

- PPE : Impermeable gloves (e.g., nitrile), full-face respirators with organic vapor cartridges, and chemical-resistant aprons .

- Training : Mandatory education on diisocyanate chemistry, toxicity, odor thresholds, and emergency procedures (e.g., decontamination protocols) .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer :

- Temperature Optimization : Use injector temperatures above 300°C to prevent column retention of byproducts like di-n-butylphenyl urea .

- Chromatographic Validation : Employ HPLC with UV detection (e.g., 254 nm) to verify separation from impurities. For trace analysis, use GC-MS with derivatization .

- Stoichiometric Monitoring : Track unreacted n-DBA in indirect methods to confirm complete isocyanate conversion .

Advanced Research Questions

Q. How should researchers address discrepancies between IgE antibody detection and clinical symptoms in isocyanate exposure studies?

- Methodological Answer : IgE antibodies are not always detectable in occupational asthma cases, but their presence strongly correlates with diagnosis (specificity >90%). To resolve contradictions:

Q. What advanced immunoassays are emerging for detecting isocyanate-specific biomarkers, and how do they compare to traditional methods?

- Methodological Answer : Traditional ELISA and radioallergosorbent tests (RAST) are being supplemented with:

- Cellular Response Assays : Measure T-cell reactivity to isocyanate-protein conjugates .

- Multiplex Bead Arrays : Simultaneously quantify IgG/IgE against multiple isocyanate haptens (e.g., MDI, HDI) .

Table 2: Comparison of Immunoassay Performance

| Assay Type | Sensitivity | Turnaround Time | Biomarker Scope |

|---|---|---|---|

| ELISA | Moderate | 24–48 hrs | Single analyte |

| Multiplex Bead Array | High | 6–8 hrs | Multi-analyte |

| Cellular Response | High | 72–96 hrs | Functional |

Q. What strategies optimize the integration of this compound combustion data into existing kinetic models?

- Methodological Answer :

- Mechanism Merging : Combine combustion pathways (e.g., 130 reactions for methyl isocyanate) with light hydrocarbon/nitrogen species mechanisms .

- Validation via Pyrolysis Simulations : Compare model outputs with closed-reactor experimental data (e.g., species profiles, auto-ignition temperatures) .

- Sensitivity Analysis : Identify rate-limiting steps under varied conditions (e.g., flow rates, temperatures) .

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.